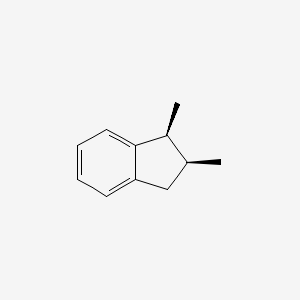

cis-1,2-Dimethylindane

CAS No.: 200426-03-5

Cat. No.: VC17142511

Molecular Formula: C11H14

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 200426-03-5 |

|---|---|

| Molecular Formula | C11H14 |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | (1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene |

| Standard InChI | InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1 |

| Standard InChI Key | DIUGYPAVPJILFZ-IUCAKERBSA-N |

| Isomeric SMILES | C[C@H]1CC2=CC=CC=C2[C@H]1C |

| Canonical SMILES | CC1CC2=CC=CC=C2C1C |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for cis-1,2-Dimethylindane is (1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene, reflecting its bicyclic indane framework with methyl substituents at the 1 and 2 positions . The "cis" designation arises from the spatial arrangement of the methyl groups on the same face of the cyclopentane ring, a configuration confirmed by its SMILES notation (C[C@H]1CC2=CC=CC=C2[C@H]1C) and InChIKey (DIUGYPAVPJILFZ-IUCAKERBSA-N) . This stereochemical specificity distinguishes it from trans-diastereomers and underscores the importance of conformational analysis in its reactivity.

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ | |

| Molecular Weight | 146.23 g/mol | |

| CAS Registry Numbers | 39172-70-8, 200426-03-5 | |

| SMILES | C[C@H]1CC2=CC=CC=C2[C@H]1C | |

| InChIKey | DIUGYPAVPJILFZ-IUCAKERBSA-N |

Crystallographic and Conformational Insights

Synthesis and Production

Catalytic Hydrogenation of 1,2-Dimethylindene

A plausible route to cis-1,2-Dimethylindane involves the hydrogenation of 1,2-Dimethyl-1H-indene (C₁₁H₁₂), an unsaturated precursor. Under aqueous-phase conditions with ruthenium catalysts (e.g., Ru/CN-SBA-15), hydrogenation at 100°C and 1500 Torr for 5 hours achieves near-quantitative yields of saturated bicyclic products . This method mirrors protocols used for cyclohexene hydrogenation, where steric hindrance from methyl groups necessitates optimized pressure and temperature .

Table 2: Representative Hydrogenation Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ru/CN-SBA-15 | |

| Temperature | 100°C | |

| Pressure | 1500 Torr | |

| Reaction Time | 5 hours | |

| Yield | >99% |

Stereoselective Synthesis Challenges

Physical and Chemical Properties

Thermodynamic and Solubility Data

Experimental data on melting/boiling points, density, and solubility are absent in available literature. Comparative analysis with indane (b.p. 176°C) suggests cis-1,2-Dimethylindane likely exhibits a higher boiling point due to increased molecular weight and surface area . Its lipophilic nature, inferred from the hydrocarbon framework, implies solubility in non-polar solvents like hexane or toluene.

Reactivity and Stability

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data are unavailable, predicted ¹H-NMR signals include:

-

Aromatic protons: δ 6.8–7.2 ppm (multiplet, 4H, benzene ring)

-

Methyl groups: δ 1.2–1.5 ppm (singlets, 6H, C1 and C2 CH₃)

-

Methine protons: δ 2.5–3.0 ppm (multiplet, 2H, C1 and C2 CH)

Mass Spectrometry (MS)

The molecular ion peak at m/z 146 corresponds to the molecular weight (C₁₁H₁₄⁺), with fragmentation patterns likely involving loss of methyl groups (m/z 131) or ring-opening to form toluene derivatives .

Applications and Research Significance

Research Gaps and Future Directions

Critical areas for further study include:

-

Thermodynamic profiling (e.g., enthalpy of formation, heat capacity).

-

Catalytic functionalization to introduce heteroatoms or unsaturated bonds.

-

Biological activity screening, particularly in pharmaceutical contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume